(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid
Overview
Description
(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid is a complex organic compound that features an indole ring, a nitro-substituted pyridine ring, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the indole ring, which can be synthesized through the Fischer indole synthesis. The nitro-substituted pyridine ring can be introduced via nitration reactions. The final step involves coupling the indole and pyridine rings through an amide bond formation, often using reagents like carbodiimides under mild conditions to preserve the stereochemistry of the amino acid backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. The nitro group can participate in redox reactions, potentially altering the activity of redox-sensitive enzymes. The amino acid backbone ensures that the compound can be recognized and transported by amino acid transporters in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(1H-indol-3-yl)-2-[(3-amino-2-pyridinyl)amino]propanoic acid: Similar structure but with an amino group instead of a nitro group.
(2S)-3-(1H-indol-3-yl)-2-[(3-methyl-2-pyridinyl)amino]propanoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid is unique due to the presence of both an indole ring and a nitro-substituted pyridine ring. This combination of functional groups allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-nitropyridin-2-yl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-16(22)13(19-15-14(20(23)24)6-3-7-17-15)8-10-9-18-12-5-2-1-4-11(10)12/h1-7,9,13,18H,8H2,(H,17,19)(H,21,22)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFRCBGVBRVRS-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC3=C(C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292014 | |
Record name | N-(3-Nitro-2-pyridinyl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666485 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36977-07-8 | |
Record name | N-(3-Nitro-2-pyridinyl)-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36977-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Nitro-2-pyridinyl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.